molecular formula C14H28N2O B14084573 1-Piperidineacetamide, N-heptyl- CAS No. 100962-39-8

1-Piperidineacetamide, N-heptyl-

Cat. No.: B14084573
CAS No.: 100962-39-8
M. Wt: 240.38 g/mol
InChI Key: HXVXEZYHFRHSOT-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-heptyl- is a chemical compound with the molecular formula C13H26N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a heptyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-heptyl- can be synthesized through the reaction of heptylamine with piperidine-1-carboxylic acid. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of 1-Piperidineacetamide, N-heptyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-heptyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Piperidineacetamide, N-heptyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-heptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Piperidineacetamide, N-heptyl- is unique due to its specific structure, which combines the properties of piperidine and heptyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

100962-39-8

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

N-heptyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17)

InChI Key

HXVXEZYHFRHSOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CN1CCCCC1

Origin of Product

United States

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